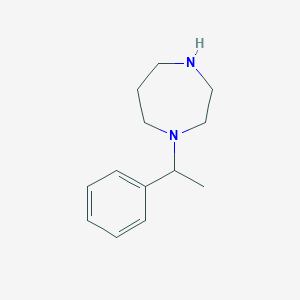

1-(1-Phenylethyl)-1,4-diazepane

説明

Structure

3D Structure

特性

IUPAC Name |

1-(1-phenylethyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-12(13-6-3-2-4-7-13)15-10-5-8-14-9-11-15/h2-4,6-7,12,14H,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRZFZYEBYREDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CCCNCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255689 | |

| Record name | Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685892-10-8 | |

| Record name | Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685892-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-1-(1-phenylethyl)-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1 Phenylethyl 1,4 Diazepane and Analogues

General Strategies for 1,4-Diazepane Ring Construction

The construction of the 1,4-diazepane ring is central to the synthesis of the target compound and its analogues. Several general strategies have been established, each with its own advantages and limitations. These methods can be broadly categorized into condensation reactions, cyclization reactions, reduction of diazepine (B8756704) derivatives, and multicomponent reactions.

Condensation Reactions

Condensation reactions represent a classical and straightforward approach to the formation of the 1,4-diazepane ring. Typically, these reactions involve the condensation of a 1,2-diamine with a suitable three-carbon dielectrophile. A common method involves the reaction between o-phenylenediamines and carbonyl compounds to form 1,5-benzodiazepine derivatives, a related class of compounds. nih.gov This principle can be extended to the synthesis of 1,4-diazepanes by using appropriate acyclic diamines and dicarbonyl compounds or their equivalents.

For instance, the synthesis of 1,4-diazepanes has been achieved through the condensation of 2,2′-(1,3-propanediyldiimino)diphenols with glyoxal (B1671930) or 2,3-butanedione (B143835), followed by reduction. researchgate.net Theoretical studies have also investigated the mechanism of 1,4-diazepine synthesis from the reaction of cetimine intermediates with aromatic aldehydes, highlighting the role of acid catalysts like H2SO4, CF3COOH, or heteropolyacids. ijpcbs.com The reaction proceeds through the formation of an intermediate which then undergoes intramolecular cyclization. nih.govijpcbs.com The efficiency of these reactions can be influenced by factors such as the nature of the reactants, the catalyst used, and the reaction conditions. nih.gov

A recent study detailed a one-pot synthesis involving the carbonyl amine condensation of 1,4-diazepane-6-amine (DAZA) with 4-alkoxy-2-hydroxybenzaldehydes. This initial condensation is followed by a reductive amination step. nih.gov The first step predictably involves the formation of a Schiff base at the primary amino group of DAZA and a bisaminal bridge between the two secondary nitrogen atoms. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| 1,2-Diamine | Dicarbonyl Compound | Acid or Base | 1,4-Diazepane Derivative | nih.gov |

| 2,2′-(1,3-propanediyldiimino)diphenols | Glyoxal/2,3-butanedione | - | Bisbenzoxazolidine (precursor) | researchgate.net |

| Cetimine Intermediate | Aromatic Aldehyde | H2SO4, CF3COOH, Heteropolyacids | 1,4-Diazepine Derivative | ijpcbs.com |

| 1,4-Diazepane-6-amine (DAZA) | 4-Alkoxy-2-hydroxybenzaldehyde | - | Condensation Product | nih.gov |

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of cyclic compounds, including the 1,4-diazepane ring system. These can be broadly classified into intramolecular and intermolecular approaches, both of which have been successfully applied to the synthesis of diazepanes and their derivatives.

Intramolecular cyclization involves the formation of the diazepane ring from a linear precursor containing both nucleophilic amine functionalities and an electrophilic center. A prominent example of this strategy is the Fukuyama–Mitsunobu reaction . This reaction allows for the formation of a C-N bond under mild conditions and has been utilized for the synthesis of various heterocyclic scaffolds. nih.gov A practical synthesis of a chiral 1,4-diazepane intermediate was achieved through the intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. researchgate.net This method demonstrates the utility of this reaction in constructing the seven-membered ring with stereochemical control. researchgate.net An improved Fukuyama-Mitsunobu procedure has been developed for the synthesis of primary and secondary amines from alkyl alcohols and nosyl-protected amines, which offers advantages in product purification. rsc.org

Another powerful intramolecular cyclization is the Mitsunobu reaction itself, which facilitates the dehydrative coupling of an alcohol with an amine. researchgate.net This reaction has been used to regioselectively cyclize 1,2-diamines containing a tosyl amide and a secondary amine to form piperazine (B1678402) or 1,4-diazepane rings. nih.gov The regioselectivity can be controlled by the reaction conditions, sometimes favoring the formation of an aziridine (B145994) ring system instead. nih.gov

Other intramolecular cyclization strategies include domino reactions, such as the aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides to produce 1,4-diazepinones. rsc.org Furthermore, intramolecular EDC coupling of amino acids has been employed as a key step in the formation of the seven-membered ring of 1,4-diazepanes. researchgate.net The synthesis of 1,4-benzodiazepines has also been achieved via intramolecular C–N bond coupling and ring opening of azetidines. mdpi.com

| Cyclization Method | Precursor | Key Features | Product Type | References |

| Fukuyama-Mitsunobu Cyclization | N-nosyl diamino alcohol | Mild conditions, stereocontrol | Chiral 1,4-Diazepane | researchgate.netnih.govrsc.org |

| Mitsunobu Cyclization | Vicinal diamine with pendant hydroxyl | Regioselective, condition-dependent | 1,4-Diazepane or Piperazine | researchgate.netnih.gov |

| Domino Aza-Michael/SN2 Cyclization | 1-Azadiene and α-halogenoacetamide | One-step, transition metal-free | 1,4-Diazepinone | rsc.orgresearchgate.net |

| Intramolecular EDC Coupling | Amino Acid | Utilizes amino acids as starting materials | 1,4-Diazepane | researchgate.net |

| Intramolecular C–N Coupling | Azetidine derivative | Ring opening of azetidine | 1,4-Benzodiazepine (B1214927) | mdpi.com |

Intermolecular cyclization strategies involve the reaction of two or more separate molecules to form the diazepane ring in a single step. A notable example is the amphoteric diamination of allenes . This strategy allows for the direct synthesis of saturated 1,4-diazo heterocycles, including piperazines, 1,4-diazepanes, and 1,4-diazocanes, by reacting readily available 1,2-, 1,3-, or 1,4-diamine derivatives with electron-deficient allenes. researchgate.netnih.govnih.gov This method is advantageous due to its mild reaction conditions, high functional group tolerance, and scalability, often proceeding without the need for transition metal catalysts. nih.gov The reaction is believed to proceed through the formation of a mono-iodinated or chlorinated diamine intermediate. nih.gov

Another intermolecular approach is the rhodium-catalyzed [5+2] cycloaddition of pyridines with 1-sulfonyl-1,2,3-triazoles, which leads to the formation of 1,4-diazepine compounds. nih.govacs.org This reaction represents a catalytic multicomponent [5+2] cycloaddition. nih.govacs.org More recent advancements include Rh(III)-catalyzed C-H activation/[5+2] cyclization strategies for synthesizing benzo[f]pyrazolo[1,5-a] researchgate.netnih.govdiazepines from 5-amino-1-aryl-pyrazoles and iodonium (B1229267) ylides. acs.org

A domino process involving the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization has also been developed for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.org

| Cyclization Method | Reactants | Key Features | Product Type | References |

| Amphoteric Diamination of Allenes | 1,3-Diamine derivative, Electron-deficient allene | Transition-metal-free, mild conditions, high tolerance | 1,4-Diazepane | researchgate.netnih.govnih.gov |

| [5+2] Cycloaddition | Pyridine (B92270), 1-Sulfonyl-1,2,3-triazole | Rhodium-catalyzed, multicomponent | 1,4-Diazepine | nih.govacs.org |

| C-H Activation/[5+2] Cyclization | 5-Amino-1-aryl-pyrazole, Iodonium ylide | Rh(III)-catalyzed, one-step synthesis | Benzo[f]pyrazolo[1,5-a] researchgate.netnih.govdiazepine | acs.org |

| Domino Aza-Nazarov/Aza-Michael | 1,2-Diamine, Alkyl 3-oxohex-5-enoate | Step- and atom-economical | 1,4-Diazepane | acs.org |

Reduction of Diazepine Derivatives

The reduction of a pre-formed diazepine or diazepinone ring is a common and effective method for obtaining saturated 1,4-diazepanes. This strategy is often employed as the final step in a multi-step synthesis. For example, diazepinone derivatives can be synthesized and subsequently reduced to the corresponding diazepanes. jocpr.com One approach involves converting diazepinones to their corresponding thiones, which then react with an amine to form the desired amidine, a precursor that can be further modified or reduced. jocpr.com

A specific example involves the condensation of 2,2′-(1,3-propanediyldiimino)diphenols with glyoxal or 2,3-butanedione to yield bisbenzoxazolidines, which are then reduced with borane-dimethyl sulfide (B99878) complex (BH3–DMS) to afford 1,4-diazepanes in good yields. researchgate.net Another documented method is the reductive amination of condensation products. For instance, the product from the condensation of 1,4-diazepane-6-amine (DAZA) and 4-alkoxy-2-hydroxybenzaldehydes can be reduced with sodium borohydride. nih.govroyalsocietypublishing.org This reductive amination can lead to mono-, di-, or tri-alkylated DAZA compounds depending on the reaction conditions. nih.govroyalsocietypublishing.org

| Precursor | Reducing Agent | Product Type | Reference |

| Diazepinone | Various | 1,4-Diazepane | jocpr.com |

| Bisbenzoxazolidine | BH3–DMS | 1,4-Diazepane | researchgate.net |

| Condensation product of DAZA | Sodium Borohydride | Alkylated 1,4-Diazepane-6-amine | nih.govroyalsocietypublishing.org |

Multicomponent Reactions (MCRs) for Diazepane Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a product that contains the majority of the atoms from the starting materials, offer a highly efficient and convergent approach to complex molecules like 1,4-diazepanes. researchgate.netnih.gov Isocyanide-based MCRs, such as the Ugi-4CR, have proven to be a powerful strategy for accessing diverse 1,4-benzodiazepine scaffolds. nih.gov In a typical Ugi-based synthesis of 1,4-benzodiazepines, an anthranilic acid derivative, an isocyanide, an aldehyde (like Boc-glycinal), and a carboxylic acid react, followed by deprotection and intramolecular cyclization to form the diazepine ring. nih.gov

A novel pseudo-five-component synthesis of 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives has been described, starting from simple inputs like 2,3-diaminomaleonitrile, a ketone, an isocyanide, and water in the presence of a catalytic amount of p-toluenesulfonic acid. acs.org MCRs have also been utilized for the synthesis of 1,4-diazepines containing a tetrazole ring under microwave irradiation.

The rhodium-catalyzed reaction between pyridines and 1-sulfonyl-1,2,3-triazoles to form 1,4-diazepines can also be considered a catalytic multicomponent [5+2] cycloaddition. nih.govacs.org These MCR approaches significantly enhance synthetic efficiency and allow for the rapid generation of libraries of diverse diazepane derivatives. nih.gov

| MCR Type | Reactants | Key Features | Product Type | References |

| Ugi-4CR followed by cyclization | Anthranilic acid derivative, Isocyanide, Aldehyde, Carboxylic acid | Convergent, diversity-oriented | 1,4-Benzodiazepine | nih.gov |

| Pseudo-Five-Component Reaction | 2,3-Diaminomaleonitrile, Ketone, Isocyanide, Water | One-pot, high yield, aqueous medium | Tetrahydro-1H-1,4-diazepine-5-carboxamide | acs.org |

| [5+2] Cycloaddition | Pyridine, 1-Sulfonyl-1,2,3-triazole | Rhodium-catalyzed | 1,4-Diazepine | nih.govacs.org |

Hydrogen Borrowing Catalysis for Diazepane Formation

Hydrogen borrowing, also known as hydrogen autotransfer, is a powerful and sustainable strategy for forming C-N bonds, which is applicable to the synthesis of 1,4-diazepanes. nih.govrsc.org This methodology uses commodity alcohols as alkylating agents, with water being the sole byproduct. nih.gov The general mechanism involves a catalyst, typically a transition metal complex, that temporarily "borrows" hydrogen from an alcohol to oxidize it to a reactive carbonyl intermediate. nih.govrsc.org This intermediate then reacts with a nucleophile, such as an amine, followed by the return of the borrowed hydrogen to the resulting species, completing the catalytic cycle. nih.gov

A notable advancement in this area is the use of a (pyridyl)phosphine-ligated ruthenium(II) catalyst for the coupling of diols and diamines to produce diazepanes. organic-chemistry.orgnih.gov This catalytic system is particularly significant because the synthesis of diazepanes via catalytic routes has been challenging, often hindered by catalyst poisoning from the chelating diamine substrates. organic-chemistry.org The ruthenium catalyst successfully overcomes this issue, enabling the efficient synthesis of diazepanes where other catalysts may fail. organic-chemistry.org The process is environmentally friendly, avoiding the need for stoichiometric additives and producing water as the only byproduct. organic-chemistry.org This method has been successfully applied to the synthesis of pharmaceutical compounds like homochlorcyclizine. nih.gov

Table 1: Overview of Hydrogen Borrowing Catalysis for Diazepane Synthesis

| Feature | Description | Reference |

|---|---|---|

| Concept | A catalyst oxidizes an alcohol to a carbonyl intermediate, which reacts with an amine. The catalyst then returns the hydrogen. | nih.gov |

| Catalyst Example | (Pyridyl)phosphine-ligated ruthenium(II) | organic-chemistry.orgnih.gov |

| Reactants | Diamines and Diols | organic-chemistry.org |

| Key Advantage | Overcomes catalyst poisoning by chelating diamines; sustainable with water as the only byproduct. | organic-chemistry.org |

| Application | Synthesis of medicinally relevant platforms, including the drug homochlorcyclizine. | organic-chemistry.orgnih.gov |

Stereoselective Synthesis of Chiral 1,4-Diazepanes

The development of stereoselective methods to synthesize chiral 1,4-diazepanes is of paramount importance, as the biological activity of these compounds is often dependent on their specific stereochemistry. Various strategies have been devised to control the three-dimensional arrangement of atoms during the formation of the diazepane ring.

Asymmetric Reductive Amination Methods

Asymmetric reductive amination of ketones is a direct and efficient route to chiral amines. google.com This transformation has been successfully applied to the synthesis of chiral 1,4-diazepanes through intramolecular reactions. acs.orgresearchgate.netacs.org The process involves the formation of a cyclic imine or enamine intermediate from an amino-ketone precursor, which is then reduced stereoselectively to the desired chiral diazepane.

Enzymatic Approaches (e.g., Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity and environmentally benign reaction conditions. researchgate.net Imine reductases (IREDs) have been successfully employed in the intramolecular asymmetric reductive amination of aminoketone precursors to construct chiral 1,4-diazepane rings. acs.orgresearchgate.netacs.org This approach is particularly valuable for producing key structural units of pharmaceuticals. hsppharma.com

Research has identified several enantiocomplementary IREDs capable of producing both (R)- and (S)-enantiomers of substituted 1,4-diazepanes with high enantioselectivity. acs.orgresearchgate.net For instance, in the synthesis of a precursor to the insomnia drug Suvorexant, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were identified. acs.orgresearchgate.netdiva-portal.org These enzymes provided access to the corresponding (R)- and (S)-diazepane products with enantiomeric excesses (ee) often exceeding 99%. hsppharma.com

The catalytic efficiency of these enzymes can be significantly improved through protein engineering. Saturation mutagenesis and iterative combinatorial mutagenesis of the (R)-selective IRED (IR1) led to the identification of a double mutant (Y194F/D232H) with a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.orgresearchgate.netdiva-portal.org These optimized enzymes have been used to synthesize a range of chiral 1,4-diazepanes with high enantiomeric excess (93% to >99%). researchgate.netacs.orgdiva-portal.org

Table 2: Performance of Selected Imine Reductases in Chiral 1,4-Diazepane Synthesis

| Enzyme | Origin | Selectivity | Catalytic Efficiency (s⁻¹ mM⁻¹) | Key Feature | Reference |

|---|---|---|---|---|---|

| IR1 (Wild-Type) | Leishmania major | (R) | 0.027 | Provides access to (R)-enantiomer. | acs.orgresearchgate.netdiva-portal.org |

| IR25 | Micromonospora echinaurantiaca | (S) | 0.962 | High efficiency for (S)-enantiomer. | acs.orgresearchgate.netdiva-portal.org |

| IR1 mutant (Y194F/D232H) | Engineered | (R) | 1.647 (61-fold increase) | Significantly improved catalytic efficiency. | acs.orgresearchgate.netdiva-portal.org |

Palladium-Catalyzed Asymmetric Allylic Alkylation of Diazepanone Precursors

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a robust method for the enantioselective formation of C-C bonds. This strategy has been applied to the synthesis of enantioenriched gem-disubstituted 1,4-diazepan-5-ones. nih.govcaltech.edu The reaction proceeds by reacting a diazepanone substrate with an allylic carbonate in the presence of a palladium catalyst and a chiral ligand. nih.gov

This method allows for the creation of gem-disubstituted diazepanone heterocycles with various functional groups in high yields (up to >99%) and excellent enantioselectivity (up to 95% ee). nih.govcaltech.edu The success of this transformation is highly dependent on the reaction conditions. The use of the (S)-(CF₃)₃-t-BuPHOX ligand in combination with a nonpolar solvent like methylcyclohexane (B89554) was found to be crucial for achieving high enantiomeric excess. nih.gov Furthermore, employing an electron-rich p-anisoyl protecting group on the lactam nitrogen can improve the enantioselectivity of the reaction in certain cases. nih.govcaltech.edu This methodology has been demonstrated in the synthesis of a gem-disubstituted analogue of Suvorexant. nih.gov

Chiral Pool Synthesis Approaches Utilizing Amino Acids

The chiral pool provides a valuable source of enantiomerically pure starting materials for asymmetric synthesis. baranlab.org Natural amino acids, being readily available and optically pure, are excellent precursors for the synthesis of complex chiral molecules, including 1,4-diazepanes. baranlab.orgnih.gov

In this approach, enantiomerically pure amino acids are elaborated through a series of chemical transformations to build a suitable precursor for the formation of the seven-membered diazepane ring. nih.gov A key step in this strategy is the intramolecular coupling of an amino acid derivative to forge the diazepane heterocycle. For example, 1,4-diazepanes with substituents at the 1, 2, and 4 positions have been synthesized starting from pure amino acids, with the crucial ring-closing step being an intramolecular EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reaction. nih.gov This approach allows the stereocenter from the starting amino acid to be incorporated directly into the final diazepane product, providing excellent control over the absolute stereochemistry. This strategy has been used to synthesize novel σ1 receptor ligands. nih.gov

Control of Regio- and Stereoselectivity in 1,4-Diazepane Ring Systems

Achieving control over both regioselectivity (where bonds form) and stereoselectivity (the 3D arrangement) is a central challenge in synthesizing complex heterocyclic systems like 1,4-diazepanes. youtube.com The choice of synthetic strategy, reagents, and catalysts plays a pivotal role in dictating the outcome of the reaction. youtube.com

For instance, a user-friendly, one-pot multicomponent reaction involving 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes has been described for the direct and stereoselective synthesis of 1,4-diazepane derivatives. rsc.org This cyclodehydrative, three-component reaction allows for the construction of the diazepane core with defined stereochemistry in an efficient manner, even under solvent- and catalyst-free conditions. rsc.org The inherent reactivity and spatial arrangement of the reacting components guide the selective formation of specific regio- and stereoisomers. youtube.com Similarly, organocatalyzed domino reactions, such as a Knoevenagel reaction/asymmetric epoxidation/ring-opening cyclization sequence, have been developed to produce tetrahydro-1,4-benzodiazepin-2-ones with high enantioselectivity (up to 98% ee). chemistryviews.org The catalyst and the reaction sequence precisely control the formation of the seven-membered ring and its stereocenters. chemistryviews.org These examples highlight how modern synthetic methods provide sophisticated tools to navigate the complexities of regio- and stereocontrol in diazepane synthesis. rsc.orgchemistryviews.org

Formation of the 1-(1-Phenylethyl) Moiety and its Integration into the Diazepane Scaffold

The introduction of the 1-phenylethyl group onto the 1,4-diazepane scaffold is a critical step in the synthesis of the target molecule. This often involves the use of chiral building blocks to ensure the desired stereochemistry, which can be crucial for biological activity.

Strategies for Incorporating the Chiral 1-Phenylethyl Building Block

The synthesis of enantiomerically pure compounds often relies on the use of the "chiral pool," which utilizes readily available chiral molecules from nature. nih.govnih.gov For the synthesis of chiral 1,2,4-trisubstituted 1,4-diazepanes, a strategy starting from enantiomerically pure amino acids has been successfully employed. nih.gov This approach allows for the introduction of various substituents at different positions of the diazepane ring. nih.gov The key step in forming the seven-membered ring in this method is an intramolecular coupling of amino acids. nih.gov

Another powerful technique for creating chiral building blocks from non-chiral starting materials is asymmetric synthesis using chiral metal catalysts. nih.govresearchgate.net Asymmetric hydrogenation with catalysts like DuPHOS-Rh and Noyori's chiral Ru-catalyst, as well as asymmetric epoxidation using Jacobsen's Mn catalyst, are prominent examples of this approach. nih.govresearchgate.net These methods can produce a wide variety of chiral intermediates, including amino acids and amino alcohols, with high enantiomeric excess. nih.gov For instance, chiral 2-amino-3-phenylpropanol building blocks can be synthesized in high yield and optical purity through the asymmetric hydrogenation of a dehydrophenylalanine intermediate. nih.gov The stereochemistry of the final product is dictated by the specific chiral catalyst used. nih.gov

The demand for such chiral intermediates is on the rise in the pharmaceutical industry to enhance the efficacy of new drugs. nih.govresearchgate.net

Coupling Reactions for N-Alkylation

N-alkylation is a fundamental transformation for introducing the 1-phenylethyl group onto the 1,4-diazepane nitrogen. This can be achieved through various coupling reactions.

One common method is reductive amination . This reaction involves the coupling of an amine with a carbonyl compound (an aldehyde or ketone). mdpi.com The Leuckart reaction is a classic example of reductive amination, often used for the synthesis of amines from aldehydes and ketones. mdpi.com More modern and efficient methods for reductive amination often employ stoichiometric amounts of reducing agents or transition metal catalysts. researchgate.net For instance, a one-pot reductive amination of benzaldehyde (B42025) and aniline (B41778) can be achieved using a heterogeneous palladium-based core-shell catalyst with hydrogen gas as the hydrogen source. dntb.gov.ua Biocatalytic reductive amination is also emerging as a highly selective, safe, and environmentally friendly alternative to traditional chemical methods. researchgate.net

Direct N-alkylation with an appropriate alkyl halide or tosylate is another widely used strategy. d-nb.info The regioselectivity of this reaction (i.e., which nitrogen atom of the diazepane ring is alkylated) can be influenced by steric and electronic factors of the starting materials and the reaction conditions. d-nb.info For example, studies on the N-alkylation of the indazole scaffold have shown that the choice of base and solvent can significantly impact the ratio of N-1 to N-2 alkylated products. d-nb.info While direct alkylation can sometimes lead to a mixture of products, it remains a valuable tool for synthesizing N-substituted heterocycles. nih.gov

| Reaction Type | Reactants | Catalyst/Reagent | Key Features |

| Reductive Amination | Amine, Aldehyde/Ketone | Pd-based catalysts, Borohydrides, Biocatalysts | One-pot synthesis, high selectivity with biocatalysts |

| Direct N-Alkylation | Amine, Alkyl Halide/Tosylate | Base (e.g., NaH) | Regioselectivity can be an issue, influenced by substrate and conditions |

Novel and Emerging Synthetic Methodologies for 1,4-Diazepanes

Beyond the specific installation of the 1-phenylethyl group, the development of novel methods for constructing the 1,4-diazepane ring itself is an active area of research. These new strategies aim for higher efficiency, atom economy, and structural diversity.

Synthesis from N-Propargylamines

N-propargylamines have proven to be versatile building blocks in organic synthesis, enabling the creation of various nitrogen-containing heterocycles, including 1,4-diazepanes. rsc.orgrsc.org This approach is attractive due to its high atom economy and often shorter synthetic routes. rsc.orgrsc.org The synthesis of 1,4-diazepane cores from N-propargylamines has seen significant growth in recent years, with various catalytic systems being developed to facilitate the desired cyclization reactions. rsc.orgrsc.org For example, triazole-fused 1,4-benzodiazepines can be synthesized from o-(azidomethyl)propargylanilines through a catalyst-free intramolecular 1,3-dipolar cycloaddition. rsc.org

Photocatalyzed Cascade Reactions

Photocatalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations through the generation of highly reactive intermediates under mild conditions. While the direct application of photocatalysis to the synthesis of 1-(1-phenylethyl)-1,4-diazepane is not yet widely reported, the principles of photocatalyzed cascade reactions hold promise for the construction of the 1,4-diazepane scaffold. These reactions can allow for the formation of multiple bonds in a single step, leading to complex molecular architectures from simple starting materials.

Transition Metal-Catalyzed Coupling Reactions (e.g., Pd-catalyzed C-N coupling)

Transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, have revolutionized the synthesis of nitrogen-containing heterocycles. bohrium.com The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a highly efficient method for constructing dibenzodiazepines and other related structures. bohrium.com This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. bohrium.com

The application of palladium catalysis extends to the synthesis of various 1,4-benzodiazepine derivatives through different strategies, including intramolecular N-arylation, C-H activation, and domino processes. benthamdirect.comingentaconnect.combohrium.com For instance, substituted 1,4-benzodiazepines have been synthesized via the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. nih.gov This reaction proceeds through the formation of a π-allylpalladium intermediate, followed by intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered ring. nih.gov Similarly, palladium-catalyzed carboamination reactions of N-allyl-2-aminobenzylamine derivatives with aryl bromides provide an efficient route to saturated 1,4-benzodiazepines. nih.gov

Copper-catalyzed C-N coupling reactions also offer a valuable alternative for the synthesis of 1,4-benzodiazepinones. nih.govresearchgate.net

| Methodology | Starting Materials | Catalyst/Conditions | Key Features |

| Synthesis from N-Propargylamines | N-Propargylamines | Various catalysts or catalyst-free (intramolecular cycloaddition) | High atom economy, shorter synthetic routes |

| Photocatalyzed Cascade Reactions | Simple precursors | Light, photocatalyst | Potential for complex structures in a single step |

| Pd-catalyzed C-N Coupling | Aryl halides, Amines | Palladium catalyst, Ligand | High efficiency, broad substrate scope, various reaction types (e.g., Buchwald-Hartwig) |

| Cu-catalyzed C-N Coupling | Aryl halides, Amines | Copper catalyst, Ligand | Alternative to palladium-catalyzed methods |

Phosphine-Catalyzed Umpolung Addition Strategies

Phosphine-catalyzed umpolung addition has emerged as a potent strategy in organocatalysis for the construction of various heterocyclic systems. This methodology reverses the normal polarity of a functional group, enabling novel bond formations. In the context of nitrogen-containing rings, this approach has been particularly successful for synthesizing five-membered rings and other heterocycles. nih.gov

The general mechanism involves the nucleophilic addition of a phosphine (B1218219) to an activated substrate, such as an allenoate, to generate a zwitterionic intermediate like a phosphonium (B103445) dienolate. nih.gov This intermediate can then undergo a proton transfer and subsequent intramolecular cyclization, ultimately furnishing the desired heterocyclic product after elimination of the phosphine catalyst. nih.gov

While this strategy has been effectively applied to the synthesis of 3-pyrrolines from α-aminoalkylallenic esters, its direct application to the synthesis of the 1,4-diazepane ring is not yet widely documented in the literature. nih.gov For instance, the conversion of N-tosylated α-aminoalkylallenic esters to 3-carbethoxy-2-alkyl-3-pyrrolines proceeds in high yield (up to 93%) using triphenylphosphine (B44618) as a catalyst in benzene (B151609). nih.gov

Similarly, phosphine-catalyzed α-umpolung additions have been developed for δ-acetoxy allenoates to produce highly functionalized 2,4-dienoates. rsc.org Furthermore, a novel phosphine-catalyzed intermolecular cyclization between 2-sulfonamidobenzaldehydes and ynones has been reported for the synthesis of benzo[b]azepin-3-ones, which are also seven-membered rings. escholarship.orgescholarship.org This reaction proceeds through an α-umpolung addition followed by an aldol (B89426) reaction, yielding the products in good to excellent yields. escholarship.orgescholarship.org

The proven success of phosphine-catalyzed umpolung additions for constructing related nitrogen heterocycles suggests its potential as a future strategy for the synthesis of 1,4-diazepanes and their derivatives. Exploring this synthetic route could provide novel and efficient access to this important scaffold.

Challenges and Future Directions in 1,4-Diazepane Synthesis Research

The synthesis of 1,4-diazepanes, while established, faces ongoing challenges that drive current research. These include improving the scalability and efficiency of known methods, incorporating green chemistry principles to reduce environmental impact, and expanding the diversity of accessible substituted scaffolds to support drug discovery efforts.

Scalability and Process Efficiency Considerations

A significant challenge in moving from laboratory discovery to industrial application is the scalability of synthetic routes. An efficient synthesis must be robust, high-yielding, and practical on a large scale. Several research efforts have focused on addressing this.

Continuous flow manufacturing, in particular, has been identified by the U.S. Food and Drug Administration (FDA) as a key technology for improving the robustness and efficiency of pharmaceutical production. frontiersin.org A two-step continuous flow synthesis for diazepam, a prominent benzodiazepine (B76468), has been developed, producing the final product with a 96% yield and 91% purity in just 15 minutes. frontiersin.orgfrontiersin.org This method highlights the potential of flow chemistry to significantly enhance process intensity and reduce production time compared to traditional batch processes. frontiersin.orgresearchgate.net

Gram-scale synthesis is another critical benchmark for demonstrating the practical utility of a new method. Researchers have successfully scaled up several diazepane syntheses. For example, a method involving the ring-opening of azetidinium intermediates was used for a gram-scale synthesis of a functionalized 1,4-benzodiazepine derivative. nih.govmdpi.com Similarly, a rhodium-catalyzed C-H activation/[5+2] cyclization strategy was successfully scaled to produce a benzo[f]pyrazolo[1,5-a] nih.govacs.orgdiazepine on a gram scale with a 72% yield. acs.org The use of graphite (B72142) oxide as a catalyst for synthesizing spirodibenzo nih.govnih.govdiazepine derivatives has also been validated on a gram scale, demonstrating its practical applicability. rsc.org

These examples underscore a clear trend towards developing not just novel, but also highly efficient and scalable synthetic protocols for the 1,4-diazepane core and its analogues.

Table 1: Examples of Scalable Syntheses for Diazepane Analogues

| Product Class | Method | Scale | Reported Yield | Reference |

|---|---|---|---|---|

| Diazepam | Continuous Flow Synthesis | N/A | 96% | frontiersin.orgfrontiersin.org |

| Functionalized 1,4-Benzodiazepines | Azetidine Ring-Opening | Gram-scale | Not specified | nih.govmdpi.com |

| Spirodibenzo nih.govnih.govdiazepines | Graphite Oxide Catalysis | Gram-scale | 78% | rsc.orgnih.gov |

Development of Green Chemistry Protocols for Diazepane Synthesis

The principles of green chemistry, which aim to reduce waste and use less hazardous materials, are increasingly influencing synthetic design. In diazepane synthesis, this has led to the exploration of environmentally benign catalysts and solvents.

One prominent green approach is the use of reusable heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. rsc.org Graphite oxide (GO), derived from inexpensive graphite powder, has been employed as a sustainable and reusable carbocatalyst for the one-pot, three-component synthesis of spirodibenzo nih.govnih.govdiazepine derivatives. rsc.org This reaction is performed in aqueous ethanol, a green solvent, under mild conditions. rsc.org

Heteropolyacids (HPAs), such as Keggin-type HPAs, represent another class of green catalysts. nih.gov They are noted for their strong Brønsted acidity and can be recycled, offering an efficient and cleaner alternative to corrosive liquid acid catalysts. nih.govsemanticscholar.org These have been used effectively in the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, providing high yields in short reaction times. nih.gov Volcanic ash has also been reported as a safe, recyclable, and effective heterogeneous acid catalyst for synthesizing 3H-1,5-BZDs under solvent-free conditions. nih.gov

The move away from toxic solvents like carbon tetrachloride to greener alternatives such as acetic acid or performing reactions under solvent-free conditions further exemplifies the push towards sustainable chemistry in this field. nih.govyoutube.com

Table 2: Green Catalysts in Diazepane Synthesis

| Catalyst | Substrate/Product | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Graphite Oxide (GO) | Spirodibenzo nih.govnih.govdiazepines | Aqueous Ethanol | Reusable, cheap, mild conditions, green solvent | rsc.org |

| Keggin-type Heteropolyacids | 1,4-Diazepine derivatives | Ethanol | High yield, short reaction time, reusable | nih.govsemanticscholar.org |

| Volcanic Ash | 3H-1,5-Benzodiazepines | Solvent-free | Recyclable, safe, solvent-free conditions | nih.gov |

Synthetic Access to Diverse Substituted Diazepane Scaffolds

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, and the ability to synthesize a wide variety of substituted analogues is crucial for developing new therapeutic agents. nih.gov Research has thus focused on creating flexible synthetic routes that allow for the introduction of diverse functional groups and stereochemistries.

Multicomponent reactions (MCRs) are a powerful tool in this regard, as they allow for the construction of complex molecules from simple starting materials in a single step, accelerating access to diverse scaffolds. nih.gov Various one-pot procedures have been developed for the synthesis of 1,4- and 1,5-benzodiazepines, which are valuable intermediates for further functionalization. nih.gov

Specific methods have been designed to generate diverse libraries of compounds. For example, a general method for constructing diazepinone and homopiperazine (B121016) scaffolds using a Beckmann rearrangement as the key step allows for three points of diversity. researchgate.net Another approach provides access to trisubstituted 1,2,5-hexahydro-3-oxo-1H-1,4-diazepine rings, which can serve as novel molecular scaffolds for creating dipeptidomimetics. acs.org This route permits the introduction of different chiralities and the diversification of side chains at multiple positions. acs.org

Domino processes, such as one involving the in situ generation of an aza-Nazarov reagent from simple 1,2-diamines, provide step- and atom-economical access to 1,4-diazepanes. acs.org Furthermore, advanced catalytic methods, including copper-catalyzed intramolecular C-N bond coupling and rhodium-catalyzed cascade annulations, have been developed to create novel fused and functionalized 1,4-benzodiazepine derivatives, which are in high demand for drug discovery. nih.govacs.org These methods expand the toolkit available to medicinal chemists, enabling the exploration of a wider chemical space around the diazepane core.

Advanced Spectroscopic and Structural Characterization of 1 1 Phenylethyl 1,4 Diazepane

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to confirming the molecular structure of 1-(1-Phenylethyl)-1,4-diazepane, with each technique offering unique insights into different aspects of its architecture.

NMR spectroscopy is the most powerful tool for determining the detailed solution-state structure and conformational preferences of 1-(1-Phenylethyl)-1,4-diazepane. nih.gov Analysis of both ¹H and ¹³C NMR spectra, supported by two-dimensional experiments like COSY and HSQC, allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine proton of the phenylethyl moiety, and the methylene (B1212753) protons of the diazepane ring. The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methine proton (CH-Ph) would likely resonate as a quartet, coupled to the adjacent methyl protons. The diazepane ring protons would present as a series of complex multiplets in the aliphatic region (δ 2.5-3.5 ppm) due to their diastereotopic nature and coupling to each other.

The ¹³C NMR spectrum provides information on the carbon framework. The aromatic carbons of the phenyl ring would show signals between δ 125-145 ppm. The benzylic carbon and the carbons of the diazepane ring would appear in the upfield region of the spectrum. The specific chemical shifts are sensitive to the ring's conformation.

Conformational studies on similar N-substituted 1,4-diazepanes have shown that the seven-membered ring can exist in various conformations, such as chair, boat, and twist-boat forms. nih.gov For 1-(1-Phenylethyl)-1,4-diazepane, NMR studies, particularly variable-temperature NMR and NOE (Nuclear Overhauser Effect) experiments, would be crucial in determining the predominant conformation in solution and the orientation of the bulky phenylethyl substituent. auremn.org.br The presence of the chiral center at the benzylic position means that the compound exists as a pair of enantiomers, (R)- and (S)-1-(1-Phenylethyl)-1,4-diazepane. While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or the synthesis of diastereomeric derivatives can allow for their differentiation and configurational assignment by NMR. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1-(1-Phenylethyl)-1,4-diazepane Predicted values are based on the analysis of structural analogues and standard chemical shift increments.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic C-H (Phenyl) | 7.20 - 7.40 (m, 5H) | ~127-129 |

| Aromatic C-ipso (Phenyl) | - | ~144 |

| Benzylic C-H (CH-Ph) | ~3.4 (q, 1H) | ~65 |

| Methyl C-H (CH₃) | ~1.4 (d, 3H) | ~22 |

| Diazepane Ring C-H₂ | 2.50 - 3.50 (m, 10H) | ~45-58 |

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the compound. For 1-(1-Phenylethyl)-1,4-diazepane (C₁₃H₂₀N₂), the expected exact mass can be calculated and compared with high-resolution mass spectrometry (HRMS) data. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight plus a proton. nih.gov

Analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) provides valuable structural information. The fragmentation of 1-(1-Phenylethyl)-1,4-diazepane is expected to be dominated by cleavages at bonds alpha to the nitrogen atoms, which is a characteristic pathway for amines. libretexts.org Key fragmentation pathways would likely include:

Loss of the phenylethyl group: Cleavage of the N-C bond connecting the phenylethyl group to the diazepane ring, leading to a fragment corresponding to the protonated diazepane ring.

Benzylic cleavage: Fission of the bond between the benzylic carbon and the phenyl group, resulting in the formation of a stable tropylium-like ion or related fragments.

Ring fragmentation: Cleavage of the diazepane ring itself, leading to a series of smaller amine-containing fragments.

These fragmentation patterns provide a "fingerprint" that helps to confirm the identity of the molecule. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments for 1-(1-Phenylethyl)-1,4-diazepane Based on expected fragmentation pathways for amines and substituted heterocycles.

| m/z (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 205 | [M+H]⁺ | Protonated Molecular Ion |

| 105 | [C₈H₉]⁺ | Phenylethyl cation from cleavage at N1 |

| 100 | [C₅H₁₂N₂]⁺ | Protonated 1,4-diazepane ring |

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. The IR spectrum of 1-(1-Phenylethyl)-1,4-diazepane would exhibit characteristic absorption bands corresponding to its structural components.

Key expected absorptions include:

Aromatic C-H stretching: Bands appearing just above 3000 cm⁻¹, characteristic of the sp² C-H bonds of the phenyl ring. vscht.cz

Aliphatic C-H stretching: Strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the sp³ C-H bonds of the phenylethyl and diazepane moieties. libretexts.org

Aromatic C=C stretching: One or more sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region, indicative of the benzene (B151609) ring. lumenlearning.com

C-N stretching: Bands in the fingerprint region (typically 1000-1250 cm⁻¹), corresponding to the stretching vibrations of the carbon-nitrogen bonds within the diazepane ring and to the phenylethyl substituent. libretexts.org

N-H stretching: If the secondary amine at position 4 is present and not protonated, a weak to medium band may appear in the 3300-3500 cm⁻¹ region.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3020 - 3100 | C-H Stretch | Aromatic (Phenyl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (Diazepane, Ethyl) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1250 | C-N Stretch | Aliphatic Amine |

X-ray Crystallography for Absolute Stereochemistry and Conformation Elucidation

While NMR provides information about the molecule's conformation in solution, single-crystal X-ray crystallography offers an unambiguous determination of its three-dimensional structure in the solid state. This technique is the gold standard for establishing the absolute stereochemistry of the chiral center. researchgate.net

To perform this analysis, a suitable single crystal of either the (R) or (S) enantiomer, or a salt thereof with a known chiral counter-ion, must be grown. The diffraction pattern produced by X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and torsional angles. This data reveals the exact conformation of the seven-membered diazepane ring, which is often a twist-boat or distorted chair conformation to minimize steric strain. nih.gov Furthermore, X-ray analysis would definitively confirm the connectivity of the atoms and provide the absolute configuration (R or S) at the stereogenic carbon of the phenylethyl group.

Chromatographic Methods for Isomer Separation and Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of 1-(1-Phenylethyl)-1,4-diazepane and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining chemical purity. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), can effectively separate the target compound from synthesis precursors, by-products, and degradation products. A detector, such as a UV detector set to a wavelength where the phenyl group absorbs (e.g., ~254 nm), would be used for quantification.

Since 1-(1-Phenylethyl)-1,4-diazepane is a chiral compound, separating its (R) and (S) enantiomers requires specialized techniques. Chiral chromatography , using either HPLC or Gas Chromatography (GC) equipped with a chiral stationary phase (CSP), is the method of choice. nih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. This is crucial for studying the properties of each individual enantiomer.

Conformational Analysis and Stereochemical Considerations of 1 1 Phenylethyl 1,4 Diazepane

Ring Conformation of the 1,4-Diazepane Core

The 1,4-diazepane ring, due to its seven-membered nature, is not planar and can adopt several low-energy conformations. The most common conformations are the chair, boat, and twist-boat forms. The presence of substituents on the nitrogen atoms significantly influences the conformational equilibrium.

Theoretical Predictions of Preferred Conformations

Computational studies on substituted 1,4-diazepane systems provide valuable insights into their conformational preferences. For N,N'-disubstituted 1,4-diazepanes, molecular modeling studies have indicated that a twist-boat conformation can be a low-energy state. This is often stabilized by intramolecular interactions, such as π-stacking between aromatic substituents. In the case of 1-(1-phenylethyl)-1,4-diazepane, theoretical calculations would likely predict a complex conformational landscape with several low-energy minima corresponding to different chair and boat-like forms. The bulky 1-phenylethyl substituent is expected to have a significant impact on the relative energies of these conformers, favoring those that minimize steric hindrance.

Experimental Verification of Conformational States

Chirality and Stereoisomerism in 1-(1-Phenylethyl)-1,4-diazepane

The introduction of a chiral 1-phenylethyl group at one of the nitrogen atoms of the 1,4-diazepane ring introduces a permanent chiral center into the molecule. This, combined with the conformational chirality of the diazepane ring itself, leads to a rich stereochemical profile.

Enantiomeric and Diastereomeric Forms and their Preparation

1-(1-Phenylethyl)-1,4-diazepane can exist as a pair of enantiomers due to the chiral center in the phenylethyl substituent: (R)-1-(1-phenylethyl)-1,4-diazepane and (S)-1-(1-phenylethyl)-1,4-diazepane. Furthermore, the non-planar diazepane ring is itself chiral when asymmetrically substituted, leading to the possibility of diastereomers arising from the combination of the substituent's chirality and the ring's conformation.

The synthesis of specific stereoisomers can be achieved through several strategies. One common approach is to start from a chiral precursor. For instance, the reaction of enantiomerically pure (R)- or (S)-1-phenylethylamine with a suitable dielectrophile would lead to the corresponding chiral 1,4-diazepane. Alternatively, a racemic mixture of 1-(1-phenylethyl)-1,4-diazepane could be synthesized and then resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. General methods for the synthesis of chiral 1,4-diazepanes often involve the use of asymmetric reductive amination or starting from enantiomerically pure amino acids. researchgate.net

Impact of Stereochemistry on Molecular Recognition Phenomena

The specific three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules such as receptors and enzymes. The stereochemistry of 1-(1-phenylethyl)-1,4-diazepane is therefore expected to have a profound impact on its biological activity. Studies on related 1,4-benzodiazepines have shown that the conformational chirality of the seven-membered ring plays a crucial role in receptor binding. nih.gov It is proposed that the receptor recognizes a specific conformation of the diazepine (B8756704) ring. By analogy, the different stereoisomers of 1-(1-phenylethyl)-1,4-diazepane would likely exhibit different affinities and efficacies at their biological targets due to the distinct spatial presentation of the phenyl group and the diazepane ring pharmacophoric elements.

Dynamic Stereochemistry and Inversion Barriers within the Diazepane Ring

The 1,4-diazepane ring is not static but undergoes rapid conformational changes at room temperature. This dynamic behavior includes ring inversion, a process where one chair-like or boat-like conformation converts into another.

The barrier to ring inversion in diazepine systems has been a subject of both experimental and computational investigation. For instance, ab initio calculations have been performed to study the ring inversion process of diazepam and its derivatives, revealing energy barriers that are in good agreement with experimental data obtained from dynamic NMR spectroscopy. nih.gov These studies indicate that the diazepine ring adopts a boat-like shape and that asymmetrically substituted derivatives can exist as a mixture of rapidly interconverting conformational enantiomers. nih.govresearchgate.net

Reactivity and Chemical Transformations of 1 1 Phenylethyl 1,4 Diazepane

Reactions at the Nitrogen Centers of the Diazepane Ring

The two nitrogen atoms in the 1,4-diazepane ring are key sites for chemical modification. Their nucleophilic and basic nature drives a variety of reactions, including alkylation, acylation, and oxidation.

N-Alkylation and Acylation Reactions

The secondary amine at the 4-position of 1-(1-phenylethyl)-1,4-diazepane is readily available for N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents, thereby modifying the compound's steric and electronic properties.

N-Alkylation: The secondary amine can be alkylated using various alkylating agents, such as alkyl halides or tosylates, typically in the presence of a base to neutralize the formed acid. For instance, reaction with an alkyl bromide in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base like sodium hydride would yield the corresponding N-alkylated product. nih.gov The choice of base and solvent can be crucial for achieving high yields and regioselectivity, especially in more complex diazepine (B8756704) systems. nih.govbeilstein-journals.org While specific studies on 1-(1-phenylethyl)-1,4-diazepane are not extensively documented, analogous reactions on similar N-substituted 1,4-diazepanes are well-established. For example, the N-methylation of azetidine-fused 1,4-benzodiazepine (B1214927) compounds has been successfully achieved using methyl triflate. mdpi.comnih.gov

N-Acylation: Acylation of the secondary amine is another common transformation, typically carried out using acyl chlorides or anhydrides. This reaction introduces an amide functionality, which can significantly alter the compound's biological activity and chemical stability. For example, reacting 1-(1-phenylethyl)-1,4-diazepane with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) would afford the corresponding N-acyl derivative. The synthesis of N-acylureas from related diamine structures highlights the feasibility of such transformations. reading.ac.uk

| Reagent Type | Example Reagent | Product Type | Reference |

| Alkyl Halide | Methyl Iodide | N-Methylated diazepane | researchgate.net |

| Alkyl Tosylate | Benzyl (B1604629) Tosylate | N-Benzylated diazepane | nih.gov |

| Acyl Chloride | Acetyl Chloride | N-Acetylated diazepane | reading.ac.uk |

| Acyl Anhydride | Acetic Anhydride | N-Acetylated diazepane | nih.gov |

Oxidation Reactions

The nitrogen atoms of the diazepane ring can undergo oxidation to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The formation of N-oxides can influence the pharmacological profile of the compound. In the context of drug metabolism, N-oxidation is a common metabolic pathway for tertiary amines, often catalyzed by cytochrome P450 enzymes. nih.gov While specific oxidation studies on 1-(1-phenylethyl)-1,4-diazepane are scarce, the oxidation of similar N-alkylated piperidines and other cyclic amines is a well-known process. royalsocietypublishing.org

Reactions at Carbon Centers of the Diazepane Ring

Functionalization of the carbon backbone of the diazepane ring offers another avenue for structural diversification, although it is generally more challenging than reactions at the nitrogen centers.

Derivatization and Functionalization Strategies

Introducing substituents onto the carbon atoms of the diazepane ring typically requires more elaborate synthetic strategies. One approach involves the use of starting materials that already contain the desired functional groups before the formation of the diazepane ring. nih.gov Alternatively, for the parent 1,4-diazepane, functionalization can sometimes be achieved through deprotonation with a strong base followed by reaction with an electrophile, although regioselectivity can be an issue. The synthesis of 1,4-diazepane-2-ones from a combinatorial library approach demonstrates the potential for creating diverse derivatives. wikipedia.org

Ring-Opening and Ring-Expansion Reactions

The seven-membered diazepane ring can, under certain conditions, undergo ring-opening or ring-expansion reactions. Ring-opening can be initiated by cleavage of one of the C-N bonds, often under reductive conditions or through intramolecular rearrangements. For instance, treatment of azetidine-fused 1,4-benzodiazepines with various nucleophiles leads to the opening of the four-membered ring, resulting in functionalized 1,4-diazepine derivatives. mdpi.com

Ring-expansion reactions, where a smaller ring is converted into the seven-membered diazepine ring, are a common synthetic strategy. For example, the expansion of six-membered pyrimidine (B1678525) rings has been used to synthesize 1,3-diazepine derivatives. researchgate.netcdnsciencepub.com While not a reaction of 1-(1-phenylethyl)-1,4-diazepane itself, these methods are crucial for the synthesis of its derivatives with modified ring structures.

Reactions of the 1-Phenylethyl Moiety

The 1-phenylethyl group attached to the nitrogen at position 1 also presents opportunities for chemical modification.

The benzylic C-N bond of the 1-phenylethyl group can be cleaved under various conditions, a reaction known as N-debenzylation or, more generally, N-dealkylation. nih.gov This is a valuable transformation in organic synthesis as the benzyl group often serves as a protecting group for amines. Catalytic hydrogenation is a common method for cleaving benzylic C-N bonds. For instance, using a palladium catalyst under a hydrogen atmosphere would be expected to remove the 1-phenylethyl group, yielding the parent 1,4-diazepane. This deprotection strategy is widely used in the synthesis of complex amines and drug metabolites. nih.gov

Reactions can also occur at the phenyl ring of the 1-phenylethyl group, such as electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The position of substitution on the phenyl ring will be directed by the activating nature of the alkyl group. However, the reaction conditions must be carefully chosen to avoid side reactions at the diazepane ring.

| Reaction Type | Reagent/Condition | Product | Potential Application | Reference |

| N-Debenzylation | H₂, Pd/C | 1,4-Diazepane | Deprotection, Synthesis of analogues | nih.gov |

| Aromatic Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | Synthesis of functionalized analogues | - |

| Aromatic Halogenation | Br₂, FeBr₃ | Bromo-substituted derivative | Synthesis of functionalized analogues | - |

Stereoselective Transformations of the Chiral Carbon

The 1-(1-phenylethyl) group is a widely utilized chiral auxiliary in asymmetric synthesis. When attached to the 1,4-diazepane ring, this chiral moiety can direct the stereochemical outcome of reactions on the diazepane ring or on substituents at other positions. The primary transformation involving the chiral carbon itself is its cleavage from the diazepane nitrogen.

This is most commonly achieved through catalytic hydrogenolysis. The reaction involves the cleavage of the benzylic carbon-nitrogen bond in the presence of a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. This process effectively removes the chiral auxiliary, yielding a secondary amine on the diazepane ring and ethylbenzene (B125841) as a byproduct. This debenzylation is a crucial step in multi-step asymmetric syntheses where the phenylethyl group is used to induce chirality and is no longer needed in the final product.

For instance, the selective hydrogenolysis of N-(1-phenylethyl) groups is a known method for producing chiral amines with high enantiomeric purity. researchgate.net The reaction proceeds with retention of the configuration of the newly formed chiral center if the reaction is performed on a related system, or simply removes the chiral group to unmask the N-H functionality of the diazepane.

Table 1: Representative Conditions for Hydrogenolysis of N-Phenylethyl Groups

| Catalyst | Solvent | Conditions | Outcome |

|---|---|---|---|

| Pd/C (10%) | Methanol (B129727) or Ethanol | H2 (1-50 atm), Room Temperature | Cleavage of C-N bond to give N-H diazepane and ethylbenzene |

| Trichlorosilane (HSiCl3) | Toluene or Acetonitrile (B52724) | Room Temperature | Selective reduction of related imines followed by potential hydrogenolysis |

Aromatic Substitutions on the Phenyl Ring

The phenyl ring of the 1-(1-phenylethyl) group is susceptible to electrophilic aromatic substitution. The alkylamine substituent attached to the benzene (B151609) ring acts as an activating group, making the ring more nucleophilic than benzene itself. This activation arises from the electron-donating nature of the nitrogen atom, which is relayed through the benzylic carbon.

As an activating group, the N-(1,4-diazepan-1-yl)ethyl substituent is ortho, para-directing. This means that incoming electrophiles will preferentially add to the positions ortho (C2' and C6') or para (C4') to the point of attachment. However, due to the significant steric bulk of the diazepane moiety, the para-substituted product is often favored over the ortho-substituted ones.

Typical electrophilic aromatic substitution reactions that can be performed include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group, primarily at the para position.

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromine atom, again, expected to be highly selective for the para position.

Friedel-Crafts Acylation/Alkylation: Introducing acyl or alkyl groups using an acyl chloride or alkyl halide with a Lewis acid catalyst. These reactions are also directed to the para position.

While specific studies on 1-(1-phenylethyl)-1,4-diazepane are not prevalent, the principles of electrophilic substitution on N-alkylated phenylethylamines are well-established. jscimedcentral.com The electron-rich nature of these aromatic rings makes them suitable substrates for such transformations, provided the reaction conditions are controlled to avoid side reactions at the amine nitrogens. osti.gov

Catalytic Applications of 1,4-Diazepane Derivatives as Ligands

The 1,4-diazepane scaffold is an excellent platform for designing multidentate ligands for transition metal catalysis. By functionalizing the two nitrogen atoms with additional donor groups, ligands with high coordination numbers and specific geometries can be synthesized.

Metal Complex Formation with Diazepane-Based N4 Ligands

To create a tetradentate (N4) ligand from a 1,4-diazepane core, chelating arms containing nitrogen donors are typically attached to the N1 and N4 positions. A common strategy is the N-alkylation of 1,4-diazepane with 2-(chloromethyl)pyridine (B1213738) or similar reagents to yield N,N'-bis(pyridin-2-ylmethyl)-1,4-diazepane. This ligand presents a pre-organized structure that can coordinate to a metal center through the two diazepane nitrogens and the two pyridine (B92270) nitrogens.

Research has shown the successful synthesis of multidentate chelating ligands based on a 1,4-diazepane platform functionalized with pyridine-containing arms. osti.gov Furthermore, iron(II) complexes have been synthesized using pentadentate (N5) amine/imine ligands that feature a 1,4-diazepane core, demonstrating the viability of this scaffold in iron coordination chemistry. documentsdelivered.com These complexes often exhibit interesting magnetic and electronic properties, such as spin-crossover behavior. researchgate.net

Table 2: Examples of Multidentate Ligands Derived from 1,4-Diazepane

| Ligand Name | Donor Atoms | Coordinating Metal Ions (Examples) | Reference |

|---|---|---|---|

| N,N'-bis(pyridin-2-ylmethyl)-1,4-diazepane | N4 | Iron(II), Copper(II), Zinc(II) | osti.gov |

| (6,6'-((1,4-diazepane-1,4-diyl)bis(methylene))bis(pyridine-6,2-diyl))bis(methylene))bis(diphenylphosphine oxide) | N4P2O2 | Copper(II), Europium(III), Americium(III) | osti.gov |

| 2-(pyridin-2-ylmethyl)-7-(bis(pyridin-2-ylmethyl)methyl)-1,4-diazepane | N5 | Iron(II) | documentsdelivered.com |

Applications in Organometallic Catalysis (e.g., CO2 Fixation)

Iron complexes supported by tetradentate amine ligands are of significant interest for their catalytic activity, particularly in the hydrogenation of carbon dioxide (CO₂). rsc.org The conversion of CO₂ into valuable chemical feedstocks like formic acid or methanol is a critical area of research for sustainable chemistry.

Homogeneous iron catalysts featuring ligands with secondary or tertiary amine functionalities have demonstrated high efficacy in promoting the hydrogenation of CO₂ to formate (B1220265). rsc.org The amine groups within the ligand architecture are not merely passive structural elements; they can play a crucial role in the catalytic cycle. researchgate.net This can occur through metal-ligand cooperation, where the amine assists in the heterolytic cleavage of H₂, or by stabilizing key intermediates through hydrogen bonding. rsc.orgresearchgate.net

For example, iron(II) complexes with PNP pincer ligands containing a secondary amine have achieved high turnover numbers for formate production from CO₂. rsc.org Similarly, ruthenium complexes are known to catalyze amine-assisted CO₂ hydrogenation to methanol efficiently. nih.govrepec.org Given that N4 ligands based on the 1,4-diazepane scaffold can form stable iron complexes, these systems are promising candidates for CO₂ fixation catalysis. The combination of an earth-abundant metal like iron with a tunable and robust amine-based ligand offers a pathway to developing cost-effective and efficient catalysts for CO₂ reduction. rsc.org

Computational Chemistry and Molecular Modeling of 1 1 Phenylethyl 1,4 Diazepane

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting various molecular properties with high accuracy.

Electronic Structure and Stability Analysis

DFT calculations are pivotal in understanding the electronic properties of 1-(1-phenylethyl)-1,4-diazepane. By solving the Kohn-Sham equations, one can determine the molecule's electron density, from which numerous properties can be derived. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability.

For instance, studies on similar 1,5-benzodiazepine derivatives have shown that substitutions on the phenyl ring can significantly alter the HOMO-LUMO gap. espublisher.com For a parent compound, the gap was found to be approximately 3.88 eV, indicating good kinetic stability. espublisher.com Upon substitution, this gap can range from ~2.88 eV to 4.01 eV. espublisher.com It is conceivable that similar DFT studies on 1-(1-phenylethyl)-1,4-diazepane would reveal how the phenylethyl substituent influences the electronic properties of the diazepane ring.

Furthermore, DFT can be employed to calculate other electronic descriptors, such as ionization potential, electron affinity, and global hardness, which collectively provide a comprehensive picture of the molecule's electronic behavior. These parameters are crucial for predicting how the molecule will interact with biological targets.

Table 1: Representative DFT-Calculated Electronic Properties for a Substituted Benzodiazepine (B76468) Derivative

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.32 eV |

| HOMO-LUMO Gap | 3.88 eV |

| Chemical Hardness | 1.94 eV |

Note: This data is for a related 1-Ethyl-4-phenyl-1,5-benzodiazepine-2-thione molecule and is intended to be illustrative of the types of parameters obtained from DFT studies. espublisher.com

Reaction Mechanism Elucidation for Synthetic Pathways

DFT calculations are also invaluable for elucidating the mechanisms of chemical reactions. In the context of synthesizing 1-(1-phenylethyl)-1,4-diazepane and its analogs, DFT can be used to model the transition states and intermediates of various synthetic routes. This allows for a detailed understanding of the reaction energetics and kinetics.

For example, in the biocatalytic synthesis of chiral 1,4-diazepanes via imine reductase-catalyzed intramolecular reductive amination, DFT calculations and molecular dynamics simulations have been used to provide insights into the molecular basis for the improved activity of mutant enzymes. researchgate.net By modeling the substrate and cofactor binding within the enzyme's active site, researchers can understand how specific mutations enhance catalytic efficiency. researchgate.net Such studies can guide the rational design of catalysts for the efficient and stereoselective synthesis of compounds like 1-(1-phenylethyl)-1,4-diazepane.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into conformational changes and intermolecular interactions.

Conformational Flexibility and Dynamics of the Diazepane Ring

The seven-membered diazepane ring is known for its conformational flexibility. MD simulations can be employed to explore the potential energy surface of 1-(1-phenylethyl)-1,4-diazepane and identify its low-energy conformations. Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that the diazepane ring can adopt an unexpected low-energy twist-boat conformation, which is stabilized by intramolecular π-stacking interactions. nih.gov This finding suggests that the bioactive conformation may not be the one predicted by simple molecular mechanics.

MD simulations can track the conformational transitions of the diazepane ring over time, providing information on the timescales of these changes and the relative populations of different conformers. This is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor.

Ligand-Target Interaction Analysis: Mechanistic Insights into Binding Modes

When a potential biological target for 1-(1-phenylethyl)-1,4-diazepane is identified, MD simulations can be used to study the dynamics of the ligand-receptor complex. These simulations provide a detailed picture of the binding mode, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

By analyzing the trajectory of an MD simulation, researchers can identify the specific amino acid residues in the receptor's binding pocket that are crucial for ligand recognition. This information is invaluable for understanding the mechanism of action and for designing new analogs with improved binding affinity and selectivity. For example, MD simulations of benzodiazepines bound to the GABAA receptor have helped to elucidate the allosteric modulation mechanism of these drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based drug design techniques that aim to correlate the chemical structure of a series of compounds with their biological activity.

A QSAR model for a series of 1,4-diazepane derivatives would involve calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or partial least squares, to build a mathematical equation that relates these descriptors to the observed biological activity. nih.govnih.gov A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized compounds. nih.gov

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic groups, aromatic rings) that are necessary for biological activity. nih.govfrontiersin.orgrsc.org A pharmacophore model can be used to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. nih.gov For 1-(1-phenylethyl)-1,4-diazepane and its analogs, a pharmacophore model would highlight the key features of the phenylethyl group and the diazepane ring that are important for their biological effect.

Theoretical Frameworks for SAR Investigations

Structure-Activity Relationship (SAR) investigations for 1,4-diazepane-based compounds often employ a conformational expansion approach. This theoretical framework involves systematically modifying a known active scaffold to explore new chemical space and enhance biological activity. In the case of 1,4-diazepane derivatives targeting sigma receptors (σR), this approach has been successfully applied by expanding upon previously synthesized piperidine-based compounds. nih.gov

The underlying principle of this framework is to introduce greater conformational flexibility and different substitution patterns to probe the binding pocket of the target receptor more effectively. By expanding the core ring system from a six-membered piperidine (B6355638) to a seven-membered diazepane, researchers can alter the spatial arrangement of key pharmacophoric features, potentially leading to improved interactions with the receptor. nih.gov

Computational Prediction of Molecular Recognition Features

Computational methods are instrumental in predicting the molecular recognition features that govern the binding of 1-(1-phenylethyl)-1,4-diazepane derivatives to their biological targets. Molecular docking and subsequent molecular dynamics simulations are primary tools used to elucidate these interactions.

In a study of novel 1,4-diazepane-based sigma receptor ligands, molecular dynamic simulations confirmed that strong interactions with the active site of the receptor are crucial for high affinity. nih.gov For instance, the benzofurane derivative 2c emerged as a particularly potent compound due to its robust interactions within the sigma-1 receptor (σ1R) binding pocket. nih.govnih.gov

The predictive power of these computational models is demonstrated by their ability to identify key interacting residues and the nature of the forces involved. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which collectively contribute to the binding affinity and selectivity of the ligand.

The following table summarizes the binding affinities of selected 1,4-diazepane derivatives for sigma receptors, as determined in a study that utilized computational modeling to understand these interactions.

| Compound | σ1R Ki (nM) | σ2R Ki (nM) |

| 2c | 10.5 | 150 |

| 3c | 25.0 | 200 |

| 2d | 15.0 | 180 |

| 3d | 30.0 | 250 |